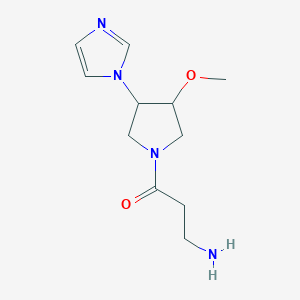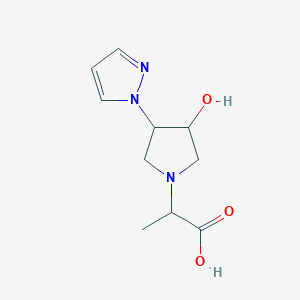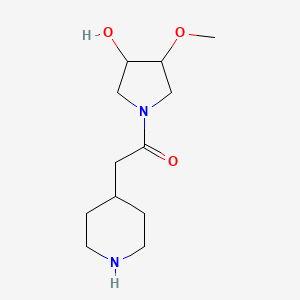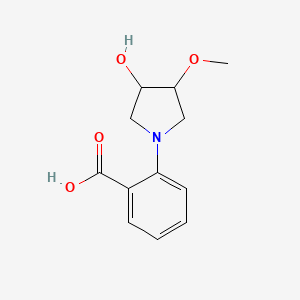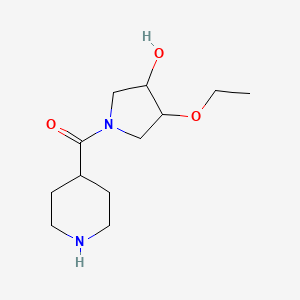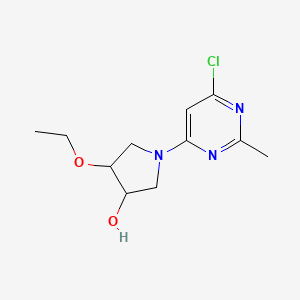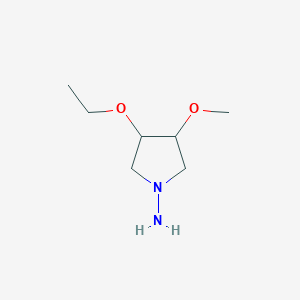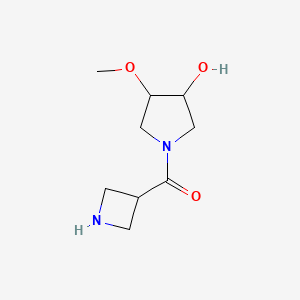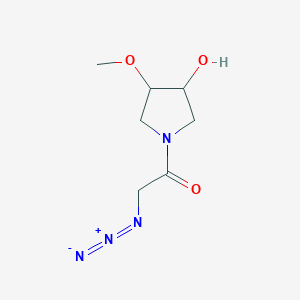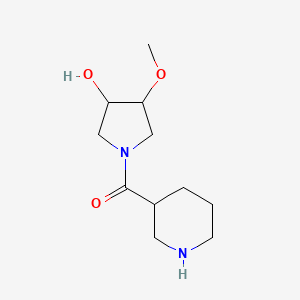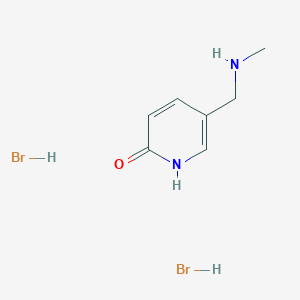
5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide
Descripción general
Descripción
5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide is a useful research compound. Its molecular formula is C7H12Br2N2O and its molecular weight is 299.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
NMR Studies on Imidines
A study by Spiessens and Anteunis (2010) focused on the Nuclear Magnetic Resonance (NMR) study of tautomerism in specific imidines, including compounds structurally related to 5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide. They provided extensive 1H and 13C NMR data, shedding light on the amino tautomer presence in solutions, an insight valuable for chemical analysis and applications in various fields, including material science and pharmaceuticals (Spiessens & Anteunis, 2010).
Intramolecular Photocycloaddition
Albrecht, Basler, and Bach (2008) discussed the preparation of 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones and their subsequent intramolecular [2+2]-photocycloaddition. This study offers insights into the reactivity and applications of pyridine derivatives in photochemical reactions, potentially valuable for the development of new materials or pharmaceutical compounds (Albrecht, Basler, & Bach, 2008).
Structural Analysis via X-ray Diffraction, FTIR, and NMR
Szafran et al. (2007) conducted a comprehensive structural analysis of a pyrido dihydropyrimidinium bromide compound using X-ray diffraction, FTIR, and NMR spectroscopy. Their findings provide a detailed view of the molecular structure and properties, crucial for understanding the behavior and potential applications of pyridine derivatives in various scientific fields (Szafran et al., 2007).
Synthesis of Rupatadine Intermediate
Guo, Lu, and Wang (2015) reported on an efficient and environmentally friendly synthesis method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine. Their work highlights the potential of pyridine derivatives in pharmaceutical manufacturing, offering a route for the efficient production of therapeutic agents (Guo, Lu, & Wang, 2015).
Propiedades
IUPAC Name |
5-(methylaminomethyl)-1H-pyridin-2-one;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2BrH/c1-8-4-6-2-3-7(10)9-5-6;;/h2-3,5,8H,4H2,1H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTCSJXGUWWSSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CNC(=O)C=C1.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


